

Structure-Activity Relationship (SAR) of Thiadiazole Oximes: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	1,2,3-Thiadiazole-5-carboxaldoxime
CAS No.:	61444-94-8
Cat. No.:	B14567516

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Introduction & Core Rationale

Thiadiazole oximes—particularly 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives—represent a highly versatile pharmacophore in both medicinal chemistry and agrochemical design[1][2]. The strategic incorporation of an oxime functional group into the thiadiazole scaffold significantly modulates the molecule's lipophilicity, target binding affinity, and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, elucidating their synthetic pathways, mechanistic targets, and the self-validating experimental protocols used to evaluate their efficacy.

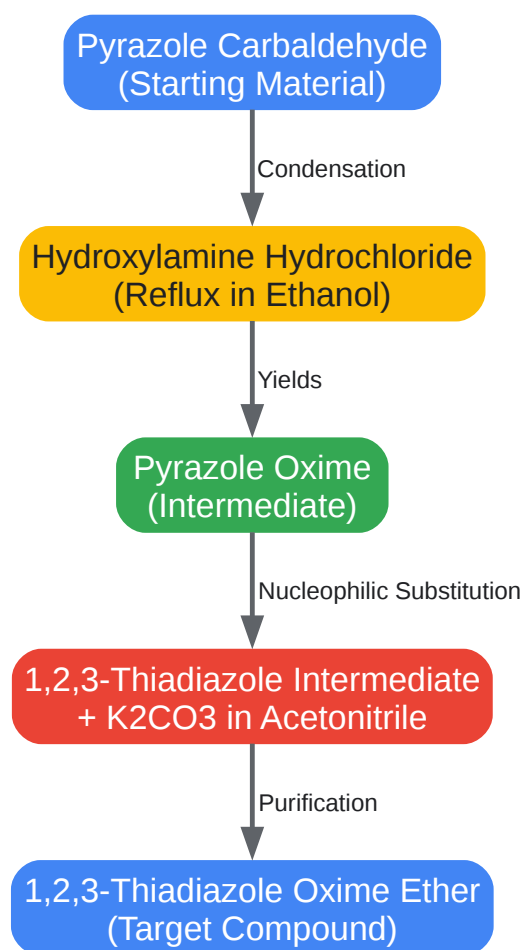
Rational Design and Synthetic Workflow

The synthesis of thiadiazole oxime ethers is engineered to maximize yield while allowing for modular substitution at the oxime ether linkage, a critical site for SAR optimization.

Step-by-Step Synthesis Protocol for 1,2,3-Thiadiazole Oxime Ethers

- Oxime Condensation: React a pyrazole carbaldehyde (or an equivalent aryl ketone/aldehyde) with hydroxylamine hydrochloride in an ethanol solvent under reflux conditions[2].
 - Causality: Ethanol provides an optimal polar protic environment that stabilizes the transition state of the imine/oxime formation. Refluxing provides the necessary thermal energy to accelerate the condensation reaction and drive it to completion.
- Nucleophilic Substitution: Introduce the resulting pyrazole oxime to a substituted 1,2,3-thiadiazole intermediate (bearing a leaving group) in acetonitrile, utilizing potassium carbonate (
) as a base[2].
 - Causality:

is selected as a mild base to selectively deprotonate the oxime hydroxyl group, forming a highly reactive oximate nucleophile without inducing unwanted side-reactions such as ester hydrolysis. Acetonitrile, a polar aprotic solvent, is used because it does not solvate the oximate anion strongly, thereby enhancing its nucleophilicity.
- Purification: Cool the mixture, filter to remove inorganic salts, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (typically 4:1 to 9:1)[3].



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Caption: General synthetic workflow for 1,2,3-thiadiazole oxime ethers.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of thiadiazole oximes is exquisitely sensitive to the nature and spatial orientation of their substituents.

Agrochemical Efficacy: Insecticidal and Acaricidal Action

Derivatives featuring a 1,3,4-thiadiazole pyrazole oxime core have demonstrated exceptional potency against resistant agricultural pests, notably the diamondback moth (*Plutella xylostella*) and *Aphis craccivora*[1][2]. Key SAR findings dictate:

- **Halogenation:** The introduction of electron-withdrawing halogens (e.g., -Cl, -F) on the terminal phenyl rings drastically increases lipophilicity. This enhances cuticular penetration in insects and improves binding affinity within hydrophobic receptor pockets.
- **Stereochemistry:** The spatial orientation (*syn/anti* isomerism) of the oxime group is a critical determinant for target receptor docking and subsequent reactivation or antagonism[4].
- **Pharmacophore Fusion:** Integrating a methoxyacrylate moiety into the 1,2,3-thiadiazole oxime framework yields broad-spectrum fungicidal properties and acts as a potent plant activator[3].

Quantitative SAR Data Comparison

The following table summarizes the comparative biological activity of key synthesized derivatives against agricultural pests.

Compound ID	Core Scaffold	Key Substituent	Target Pest	Mortality (%) / Efficacy
8r	1,3,4-Thiadiazole Pyrazole Oxime	4-Cl-Phenyl	Plutella xylostella	High Efficacy (>90%)
8w	1,3,4-Thiadiazole Pyrazole Oxime	2,4-diCl-Phenyl	Plutella xylostella	High Efficacy (>95%)
Comp-IV	1,2,3-Thiadiazole Methoxyacrylate	3,4-diCl-Phenyl	Aphis craccivora	Potent Bactericidal/Insecticidal
Pyridalyl	Pyrazole Derivative (Control)	N/A	Plutella xylostella	100% (Reference Standard)

Data synthesized from comparative biological evaluations[1][3].

Mechanistic Pathways

Insecticidal Mechanism: GABA Receptor Antagonism

While traditional pyrazole-based insecticides often target Complex I of the mitochondrial electron transport chain (inhibiting ATP production), novel thiadiazole oximes exhibit a distinct mechanism of action[1]. They act as potent antagonists at the [1]. By binding to these receptors, they block the influx of chloride ions. This prevents neuronal hyperpolarization, forcing the insect's nervous system into a state of continuous hyperexcitation, which rapidly culminates in paralysis and death[1].



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Caption: Hypothesized GABA receptor antagonist signaling pathway.

Anticancer Mechanisms

In medicinal chemistry, 1,2,3-thiadiazole oximes are evaluated for their cytotoxic activity. Their primary mechanism involves the modulation of the PI3K/Akt and MAPK/ERK signaling cascades, which disrupts cellular proliferation and induces apoptosis in human cancer cell lines (e.g., HeLa, HCT116)[2][5].

Self-Validating Experimental Protocols

To ensure the scientific integrity of the SAR data, the following standardized, self-validating bioassays are strictly employed.

Protocol A: Mycelial Growth Inhibition Assay (Antifungal Evaluation)

This assay quantifies the fungicidal properties of the synthesized derivatives[6].

- Media Preparation: Dissolve the test thiadiazole oxime in DMSO and uniformly mix it with molten Potato Dextrose Agar (PDA).
 - Self-Validation/Causality: The final concentration of DMSO must be strictly maintained below 1% (v/v). This ensures that any observed fungal inhibition is a direct result of the compound's bioactivity, rather than solvent-induced toxicity[6].

- Inoculation: Place a standardized 5 mm disc of actively growing fungal mycelium at the exact center of the PDA plate.
- Incubation: Incubate the plates at $25\pm 1^\circ\text{C}$. Measurements are taken only when the negative control plate (containing <1% DMSO and no active compound) exhibits full radial growth.
- Data Analysis: Calculate the percentage of inhibition using the formula:

, where

and

represent the average mycelial diameters of the control and treatment groups, respectively[6]. Probit analysis is subsequently applied to linearize the sigmoidal dose-response curve, allowing for an accurate calculation of the

value.

Protocol B: MTT Cytotoxicity Assay (Anticancer Evaluation)

This assay measures the metabolic viability of cancer cells following exposure to the compounds[2].

- Cell Seeding: Seed target cancer cells in 96-well microtiter plates at a density of to cells per well. Incubate for 24 hours to allow for stable cell attachment[2][5].
- Compound Treatment: Treat the cells with serial dilutions of the thiadiazole oxime for 48–72 hours.
 - Self-Validation: Always include a vehicle control (DMSO) to establish baseline viability and a positive control (e.g., 5-fluorouracil) to validate the assay's sensitivity to known cytotoxic agents[2].
- Metabolic Assessment: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C .

- Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple formazan crystals. Dead cells lack this metabolic capacity, making formazan production a direct, quantifiable proxy for cell viability.
- Quantification: Carefully aspirate the medium and add 150 μ L of DMSO to each well.
 - Causality: Because formazan is water-insoluble, an organic solvent like DMSO is required to fully solubilize the crystals, creating a homogeneous solution suitable for spectrophotometric analysis. Measure the absorbance at 570 nm using a microplate reader[2].

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